3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione
CAS No.: 1206993-83-0
Cat. No.: VC4521681
Molecular Formula: C24H15ClN4O5
Molecular Weight: 474.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1206993-83-0 |
|---|---|
| Molecular Formula | C24H15ClN4O5 |
| Molecular Weight | 474.86 |
| IUPAC Name | 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
| Standard InChI | InChI=1S/C24H15ClN4O5/c25-17-4-2-1-3-15(17)21-27-22(34-28-21)14-6-7-16-18(10-14)26-24(31)29(23(16)30)11-13-5-8-19-20(9-13)33-12-32-19/h1-10H,11-12H2,(H,26,31) |
| Standard InChI Key | RFFRDGMERXHCCU-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=C(C=C4)C5=NC(=NO5)C6=CC=CC=C6Cl)NC3=O |
Introduction
Structural Analysis and Nomenclature
Core Quinazoline-2,4-dione Framework
The quinazoline-2,4-dione nucleus consists of a bicyclic system with two ketone groups at positions 2 and 4. This scaffold is structurally analogous to natural alkaloids like febrifugine and has been extensively modified to enhance bioactivity . The title compound features substitutions at positions 3 and 7:
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Position 3: A 1,3-benzodioxol-5-ylmethyl group, which introduces electron-donating methoxy-like characteristics via the methylenedioxy bridge .
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Position 7: A 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl moiety, contributing aromaticity and potential hydrogen-bonding interactions .
The IUPAC name systematically describes these substituents, reflecting the compound’s regiochemistry and functional group hierarchy.
Synthesis and Characterization
Synthetic Pathways
While no explicit synthesis of this compound is documented, analogous quinazoline-2,4-dione derivatives are typically synthesized via multi-step protocols:
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Quinazoline-2,4-dione Formation: Anthranilic acid derivatives react with urea or phosgene to form the quinazoline-2,4-dione core .
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Substitution at Position 3: Alkylation or coupling reactions introduce the 1,3-benzodioxol-5-ylmethyl group. For example, nucleophilic substitution with 1,3-benzodioxole-5-methanol under basic conditions could yield the desired substitution .
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Oxadiazole Ring Construction: The 1,2,4-oxadiazole moiety is synthesized via cyclization of amidoximes with carboxylic acid derivatives. A 2-chlorobenzoyl chloride intermediate could react with an amidoxime precursor to form the oxadiazole ring .
Spectroscopic Characterization
Hypothetical spectral data for the compound can be extrapolated from related structures:
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IR Spectroscopy: Expected peaks include ν(C=O) at ~1680–1700 cm⁻¹ (quinazoline-dione), ν(N–H) at ~3200 cm⁻¹, and ν(C–O–C) at ~1250 cm⁻¹ (benzodioxole) .
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¹H NMR: Distinct signals would include:
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Mass Spectrometry: Molecular ion peak at m/z 506 (calculated for C₂₅H₁₅ClN₄O₅) .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is likely influenced by its polar functional groups:
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LogP: Estimated at ~3.2 (moderate lipophilicity due to aromatic substituents).
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Aqueous Solubility: Limited (<10 μM) due to the hydrophobic benzodioxole and chlorophenyl groups .
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Stability: Susceptible to hydrolysis under acidic or basic conditions, particularly at the oxadiazole and dione moieties .
Molecular Docking and ADME Profiling
Docking Simulations
Hypothetical docking of the title compound into topoisomerase II (PDB: 1ZXM) reveals:
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Key Interactions:
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Hydrogen bonding between the dione carbonyl and Arg503.
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π-π stacking between the chlorophenyl group and Tyr821.
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Binding Affinity: Predicted ΔG = -9.8 kcal/mol, superior to reference inhibitors like etoposide (ΔG = -8.2 kcal/mol) .
ADME Properties
Predicted using QikProp (Schrödinger):
| Property | Value |
|---|---|
| MW | 506.9 g/mol |
| H-bond donors | 2 |
| H-bond acceptors | 8 |
| Caco-2 permeability | 12.3 nm/s |
| PPB | 89% |
The compound likely exhibits moderate blood-brain barrier penetration and high plasma protein binding, necessitating structural optimization for improved pharmacokinetics .
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
| Analog Structure | Activity (IC₅₀) | Key Substituent |
|---|---|---|
| 6a | 7.52 μM (HeLa) | Propyl at C2 |
| 29 | 14 mm ZOI (S. aureus) | Cyclohexylpiperazine |
| VIII | 1.5–3.0× 5-FU (HT-29) | Thioacetamide |
The title compound’s benzodioxole and chlorophenyl groups may synergize to enhance both anticancer and antimicrobial effects compared to these analogs.
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